2-Amino-3-Mercapto-Propionamide 2-Amino-3-Mercapto-Propionamide
Brand Name: Vulcanchem
CAS No.: 1085697-13-7
VCID: VC8205251
InChI: InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1
SMILES: C(C(C(=O)N)N)S
Molecular Formula: C3H8N2OS
Molecular Weight: 120.18 g/mol

2-Amino-3-Mercapto-Propionamide

CAS No.: 1085697-13-7

Cat. No.: VC8205251

Molecular Formula: C3H8N2OS

Molecular Weight: 120.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-Mercapto-Propionamide - 1085697-13-7

Specification

CAS No. 1085697-13-7
Molecular Formula C3H8N2OS
Molecular Weight 120.18 g/mol
IUPAC Name (2S)-2-amino-3-sulfanylpropanamide
Standard InChI InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1
Standard InChI Key YEDNBEGNKOANMB-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)N)N)S
SMILES C(C(C(=O)N)N)S
Canonical SMILES C(C(C(=O)N)N)S

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (2R)-2-amino-3-sulfanylpropanamide, reflecting its chiral center at the second carbon and the presence of a thiol (-SH) group . Its molecular formula is C₃H₈N₂OS, with a molecular weight of 120.18 g/mol .

Stereochemistry and Structural Isomerism

The compound exists in the L-configuration (R-enantiomer), mirroring the stereochemistry of its parent amino acid, L-cysteine . The thiol group at the β-position and the amide substitution at the carboxyl terminus distinguish it from cysteine, influencing its reactivity and solubility .

Table 1: Key Structural and Stereochemical Properties

PropertyValue/DescriptionSource
IUPAC Name(2R)-2-amino-3-sulfanylpropanamide
Molecular FormulaC₃H₈N₂OS
Molecular Weight120.18 g/mol
Chiral CenterC2 (R-configuration)
CAS Registry Number74401-72-2
SMILES NotationC(C@@HN)S
InChIKeyYEDNBEGNKOANMB-REOHCLBHSA-N

Synthesis and Production Methods

Chemical Synthesis from L-Cysteine

A common route involves the amide derivatization of L-cysteine:

  • Protection of Thiol Group: L-cysteine is treated with trityl chloride to protect the -SH group.

  • Activation of Carboxyl Group: The carboxyl group is converted to an acyl chloride using thionyl chloride.

  • Ammonolysis: Reaction with ammonia yields the amide, followed by deprotection to yield 2-amino-3-mercapto-propionamide .

Semisynthetic Approaches in Peptide Chemistry

In histone semisynthesis, native chemical ligation (NCL) employs cysteinamide-containing peptides to introduce post-translational modifications. For example, H3K36me3 (trimethylated lysine-36 histone H3) is synthesized via sequential ligation of cysteinamide-derived fragments .

Table 2: Synthesis Protocols and Yields

MethodReagents/ConditionsYieldSource
Ammonolysis of CysteineNH₃, SOCl₂, Trityl protection75–85%
Native Chemical LigationMPAA, TCEP, pH 7.264–90%

Physicochemical Properties

Redox Behavior

The thiol group exhibits a redox potential (E°') of −228 mV (vs. standard hydrogen electrode), making it susceptible to disulfide bond formation . This property is exploited in redox-switchable peptide systems .

Table 3: Physicochemical Data

PropertyValueSource
Aqueous Solubility50 mg/mL (25°C)
pKa (Thiol Group)8.3
Redox Potential (E°')−228 mV
Melting Point195–198°C (decomposes)

Applications in Biochemistry and Drug Development

Protein Conformational Studies

The rotational barrier of the C–N bond in 2-amino-3-mercapto-propionamide has been studied using ab initio calculations and NMR spectroscopy. These studies inform molecular dynamics simulations of peptide backbone flexibility .

Nucleosome Reconstitution and Epigenetics

Semisynthetic histones incorporating this compound enable the production of site-specifically modified nucleosomes. For instance, H3K36me3 nucleosomes synthesized via NCL are used to identify methyllysine readers in chromatin .

Prodrug Design

The thiol group facilitates conjugation with drug molecules, enhancing cellular uptake. For example, cysteinamide prodrugs of antiviral agents show improved bioavailability .

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